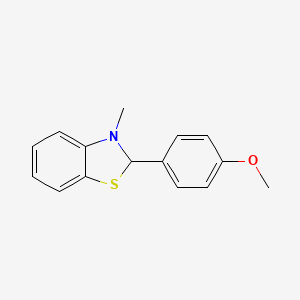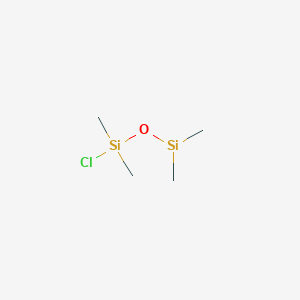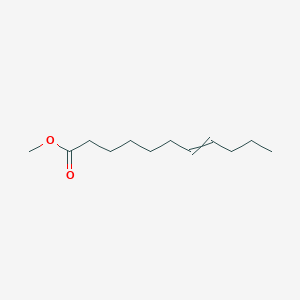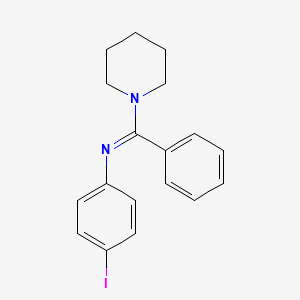
(E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is an organic compound that features a piperidine ring, a phenyl group, and an iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine typically involves the following steps:
Formation of the imine bond: This can be achieved by reacting 4-iodoaniline with benzaldehyde in the presence of an acid catalyst to form the corresponding imine.
Introduction of the piperidine ring: The imine can then be reacted with piperidine under basic conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenyl and piperidine rings.
Reduction: The primary amine derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action for (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the iodophenyl group suggests potential interactions with iodine-sensitive pathways.
Comparación Con Compuestos Similares
- (E)-N-(4-Bromophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- (E)-N-(4-Fluorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
Comparison:
- Uniqueness: The iodophenyl group in (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine provides unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions.
- Reactivity: The iodophenyl group is more reactive in substitution reactions compared to bromine, chlorine, and fluorine analogs, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
52807-39-3 |
|---|---|
Fórmula molecular |
C18H19IN2 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-1-phenyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H19IN2/c19-16-9-11-17(12-10-16)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
Clave InChI |
GZGGMEGUWJXLNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=NC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


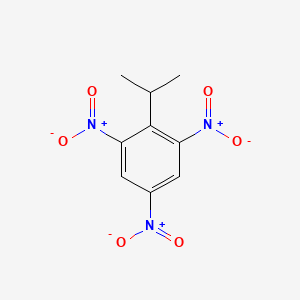
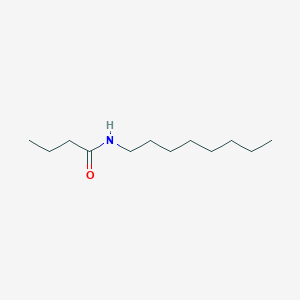

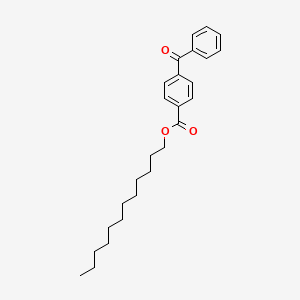
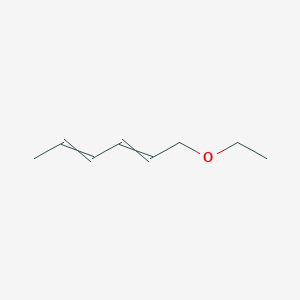
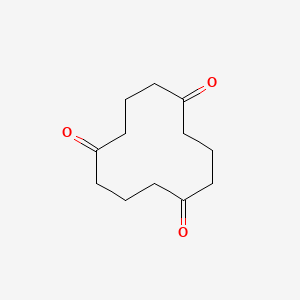
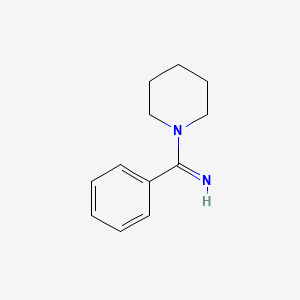

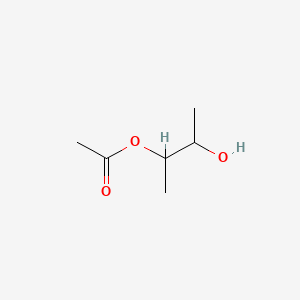
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)

